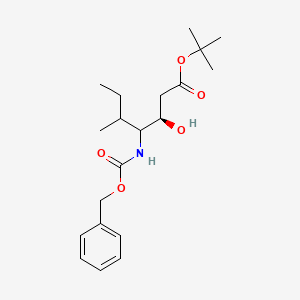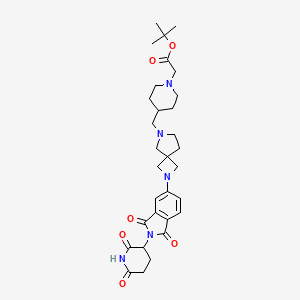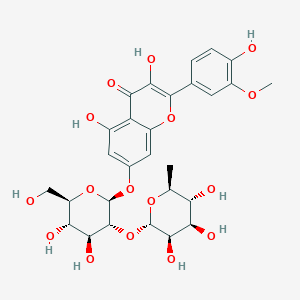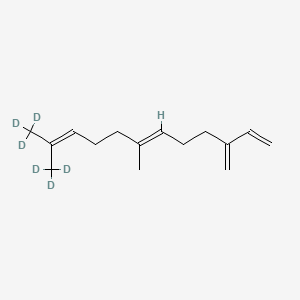
2-(2,6-Dioxopiperidin-3-yl)-5-morpholinoisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PT-179 is an orthogonal derivative of thalidomide that specifically targets cereblon without causing off-target degradation effects . This compound is known for its ability to form a ternary complex with a target protein fused to a zinc finger degron, mediating the degradation of the tagged protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
PT-179 is synthesized through a series of chemical reactions starting from thalidomide. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of PT-179 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The production process is carried out in controlled environments to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
PT-179 undergoes various types of chemical reactions, including:
Oxidation: PT-179 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: PT-179 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of PT-179 that retain the core structure but have different functional groups attached .
Scientific Research Applications
PT-179 has a wide range of scientific research applications, including:
Mechanism of Action
PT-179 exerts its effects by specifically binding to cereblon, a ubiquitin ligase substrate receptor . This binding forms a ternary complex with a target protein fused to a zinc finger degron, leading to the degradation of the tagged protein . The molecular targets involved include cereblon and the tagged protein, while the pathways involved are related to the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of PT-179, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another derivative of thalidomide, used as an immunomodulatory agent.
Pomalidomide: A thalidomide derivative with anti-angiogenic and immunomodulatory properties.
Uniqueness of PT-179
PT-179 is unique in its ability to specifically target cereblon without causing off-target degradation effects . This specificity makes it a valuable tool in scientific research for studying protein degradation mechanisms and developing new therapeutic agents .
Properties
Molecular Formula |
C17H17N3O5 |
|---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-morpholin-4-ylisoindole-1,3-dione |
InChI |
InChI=1S/C17H17N3O5/c21-14-4-3-13(15(22)18-14)20-16(23)11-2-1-10(9-12(11)17(20)24)19-5-7-25-8-6-19/h1-2,9,13H,3-8H2,(H,18,21,22) |
InChI Key |
CCCSRHUSXCBFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)




![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)



![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

